molecular formula C19H21ClFN7O B2615355 3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 920366-89-8

3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2615355
CAS No.: 920366-89-8
M. Wt: 417.87
InChI Key: KOUDNLIXZVJXDA-UHFFFAOYSA-N
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Description

The compound “3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of such complex molecules often involves multi-step reaction sequences. For instance, derivatives of the triazole-containing ring system have been synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The stereochemistry and relative configurations of similar synthesized compounds have been determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For similar compounds, a variety of reactions have been reported, including reactions with europium under solvothermal conditions , and alkaline hydrolysis .

Scientific Research Applications

5-HT2 Antagonist Activity

Compounds with structures incorporating elements like triazolopyrimidines and piperazine have been synthesized and evaluated for their potential as 5-HT2 receptor antagonists. These antagonists are significant for their therapeutic potential in treating disorders related to the serotonin system, such as depression, anxiety, and schizophrenia. For example, a series of bicyclic derivatives showed potent 5-HT2 antagonist activity, indicating the importance of specific structural features for biological activity (Watanabe et al., 1992).

Antimicrobial Activities

The synthesis of triazole derivatives and their evaluation for antimicrobial activities highlight the potential of these compounds in addressing resistant strains of bacteria and fungi. Some novel triazole compounds have demonstrated good to moderate activities against various microorganisms, underscoring the role of chemical synthesis in developing new antimicrobial agents (Bektaş et al., 2007).

Antitumor Activity

Novel pyrimidinyl pyrazole derivatives, including structures with phenylpiperazinyl groups, have been synthesized and shown to exhibit significant cytotoxic activity against tumor cell lines. This suggests the potential of such compounds in the development of new anticancer therapies (Naito et al., 2005).

Antidiabetic Drug Potential

Compounds with triazolopyridazine structures substituted with piperazines have been synthesized and evaluated for their potential as anti-diabetic drugs, specifically through Dipeptidyl peptidase-4 (DPP-4) inhibition. This highlights the utility of such compounds in the development of medications for managing diabetes (Bindu et al., 2019).

Future Directions

Triazole compounds have been the focus of much research due to their wide range of biological activities . Future research could involve the synthesis of new derivatives, investigation of their biological activities, and exploration of their potential applications in pharmaceutical chemistry .

Mechanism of Action

Properties

IUPAC Name

3-chloro-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN7O/c1-19(2,11-20)18(29)27-8-6-26(7-9-27)16-15-17(23-12-22-16)28(25-24-15)14-5-3-4-13(21)10-14/h3-5,10,12H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUDNLIXZVJXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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